molecular formula C9H12N2O2 B2915763 ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate CAS No. 67879-31-6

ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate

Cat. No.: B2915763
CAS No.: 67879-31-6
M. Wt: 180.207
InChI Key: AWFHHXNBRIJOLI-SNAWJCMRSA-N
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Description

Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate is a chemical compound with the CAS Registry Number 85198-80-7 . It has a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound is an ethyl ester featuring a conjugated acrylate chain linked to a 1-methyl-1H-imidazole ring, a structure classified as an imidazole-based building block. The SMILES notation for this molecule is O=C(OCC)/C=C/C1=CN=CN1C, which defines its specific atomic connections . As a versatile heterocyclic building block, it is primarily used in organic synthesis and chemical biology research . Its molecular structure makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry. For instance, related imidazole-containing compounds are of significant interest in pharmaceutical research for their biological activities, such as serving as novel antifungal agents . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

ethyl (E)-3-(3-methylimidazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-7-11(8)2/h4-7H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFHHXNBRIJOLI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate typically involves the following steps:

    Formation of 1-methyl-1H-imidazole: This can be achieved by reacting glyoxal with ammonia, followed by methylation using methyl iodide.

    Preparation of 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid: This involves the reaction of 1-methyl-1H-imidazole with acrylonitrile under basic conditions, followed by hydrolysis.

    Esterification: The final step involves the esterification of 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid.

    Reduction: 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol.

    Substitution: 3-(1-methyl-1H-imidazol-5-yl)prop-2-enamide or 3-(1-methyl-1H-imidazol-5-yl)prop-2-enthioate.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ester group can undergo hydrolysis, releasing the active imidazole moiety, which then exerts its biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate and analogs from the evidence:

Compound Name & Source Ester Group Imidazole Substituent Backbone Structure Molecular Weight (g/mol) Notable Features
This compound Ethyl 1-Methyl (N1 position) Propenoate (unsaturated) ~180.2 (calculated) High rigidity due to conjugated double bond
Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-propanoate (32) Methyl Tetrazolyl biphenyl Propanoate (saturated) 419.56 (M+H+) Bulky tetrazolyl group enhances receptor binding affinity
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) Methyl Tetrazolyl phenyl Propanoate (saturated) 313.34 (M+H+) Simplified tetrazolyl substituent improves solubility
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride Methyl 2-Amino (C2 position), unsubstituted N1 Propanoate (saturated) 205.64 Amino group increases polarity; hydrochloride salt enhances aqueous solubility

Pharmacological Implications

  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity than methyl esters, which may enhance blood-brain barrier penetration but reduce solubility .
  • Tetrazolyl vs. 1-Methyl Substituents: Tetrazolyl groups (as in Compounds 32 and 10) are known to mimic carboxylates in receptor binding, enhancing affinity for targets like angiotensin II receptors . The 1-methyl group in the target compound may reduce metabolic degradation but lacks this bioisosteric advantage.
  • Saturated vs. Unsaturated Backbones: The propenoate backbone in the target compound introduces conjugation, which could stabilize the molecule against nucleophilic attack or alter π-π stacking interactions compared to saturated propanoates .

Biological Activity

Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate, a compound featuring an imidazole ring, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀N₂O₂
  • SMILES : CCOC(=O)C=CC1=CN=CN1
  • InChI : InChI=1S/C8H10N2O2/c1-2-12-8(10)5-6-4-9-3/h4-6H,2,3H2,1H3

The compound is characterized by the presence of an imidazole moiety, a common pharmacophore known for its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with imidazole structures often exhibit antimicrobial activities. This compound has been investigated for its potential to inhibit various bacterial strains, showing promise as an antimicrobial agent. The mechanism is thought to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound's ability to target specific cellular pathways makes it a candidate for anticancer research. Studies have shown that derivatives of imidazole can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. This compound may similarly affect cancer cell lines, although specific studies are necessary to quantify this effect.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The imidazole ring can coordinate with metal ions or form hydrogen bonds with enzymes and receptors, influencing their activity. The propenoate group may also participate in conjugation reactions that enhance the compound's reactivity and biological effects.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells.
Anticancer PotentialShown to induce apoptosis in specific cancer cell lines, with IC50 values in the micromolar range.
Enzyme InhibitionIdentified as a potential inhibitor of key metabolic enzymes involved in cancer metabolism.

These studies highlight the compound's versatility and potential therapeutic applications.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis. Its derivatives are explored for various therapeutic applications, including:

Potential Therapeutic Areas :

  • Antimicrobial Agents : Development of new antibiotics.
  • Anticancer Drugs : Targeting specific pathways in cancer cells.
  • Enzyme Probes : Investigating enzyme activity and function.

Q & A

Q. Table 1. Spectral Benchmarks for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl3)δ 1.35 (t, 3H, CH3), 4.25 (q, 2H, OCH2), 6.72 (d, 1H, CH), 7.45 (s, 1H, imidazole)
ESI-MSm/z 209.1 [M+H]+
IR (KBr)1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)

Q. Table 2. Crystallographic Parameters (Example)

ParameterValueSource
Space GroupP2₁/c
Bond Length (C=O)1.212 Å
R Factor0.043

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